molecular formula C23H27N3O B11634047 4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline

4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline

Cat. No.: B11634047
M. Wt: 361.5 g/mol
InChI Key: VEYTVQPPCVONCR-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-methylpiperidin-1-yl group and a 4-propoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline derivative and introduce the 4-methylpiperidin-1-yl and 4-propoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)-2-phenylquinazoline: Lacks the propoxy group, which may affect its biological activity.

    4-(4-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)quinazoline: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.

Uniqueness

4-(4-Methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline is unique due to the presence of both the 4-methylpiperidin-1-yl and 4-propoxyphenyl groups. These substituents may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-2-(4-propoxyphenyl)quinazoline

InChI

InChI=1S/C23H27N3O/c1-3-16-27-19-10-8-18(9-11-19)22-24-21-7-5-4-6-20(21)23(25-22)26-14-12-17(2)13-15-26/h4-11,17H,3,12-16H2,1-2H3

InChI Key

VEYTVQPPCVONCR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N4CCC(CC4)C

Origin of Product

United States

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